molecular formula C18H22N4O3S2 B2939249 N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide CAS No. 921071-12-7

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2939249
CAS No.: 921071-12-7
M. Wt: 406.52
InChI Key: YUFDYGZCAIBYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclohexylamino-acetylthio moiety at position 5 and a 3-methoxybenzamide group at position 2. This structure combines pharmacophoric elements known for antimicrobial activity, including the thiadiazole ring (implicated in electron-deficient interactions with microbial targets) and the cyclohexylamine group (enhancing lipophilicity and membrane penetration) .

Properties

IUPAC Name

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c1-25-14-9-5-6-12(10-14)16(24)20-17-21-22-18(27-17)26-11-15(23)19-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFDYGZCAIBYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds is recognized for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article delves into the biological activities associated with this specific compound, supported by relevant data and research findings.

Structure and Properties

The compound features a 1,3,4-thiadiazole ring linked to a methoxybenzamide moiety. The structural components are significant as they contribute to the compound's lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains. For instance, derivatives have shown comparable effectiveness to standard antibiotics like ciprofloxacin and griseofulvin in inhibiting bacterial growth . The unique structure of thiadiazoles allows for effective penetration of cellular membranes, enhancing their bioavailability and interaction with biological molecules such as DNA and proteins .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli16 µM
Compound BS. aureus8 µM
Compound CE. faecalis32 µM

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives has been documented in various studies. These compounds have demonstrated cytotoxic effects against several cancer cell lines. For example, a study reported that certain thiadiazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism of action is thought to involve the induction of apoptosis and interference with cell cycle progression.

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound DMCF-73.1
Compound EHCT1165.3
Compound FA549 (lung cancer)4.0

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, thiadiazole derivatives have shown promise in anti-inflammatory applications. The presence of the amine group in the structure enhances its potential to modulate inflammatory pathways. Compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro, indicating their therapeutic potential in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study involving a series of synthesized thiadiazole derivatives showed significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The lead compound demonstrated an MIC comparable to that of vancomycin, emphasizing its potential as an alternative treatment option .
  • Case Study on Anticancer Activity : In vitro studies on a novel series of thiadiazole-based compounds revealed substantial antiproliferative effects against various cancer cell lines. One compound was noted for its selective toxicity towards MCF-7 cells, suggesting a targeted approach in cancer therapy .

Scientific Research Applications

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a research compound with the molecular formula C18H22N4O3S2 and a molecular weight of 406.52. It belongs to the class of 1,3,4-thiadiazole derivatives, known for diverse biological activities.

Structure and Properties

The compound has a 1,3,4-thiadiazole ring linked to a methoxybenzamide moiety. The structural components contribute to the compound's lipophilicity and interactions with biological targets.

IUPAC Name

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

InChI

InChI=1S/C18H22N4O3S2/c1-25-14-9-5-6-12(10-14)16(24)20-17-21-22-18(27-17)26-11-15(23)19-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,23)(H,20,21,24)

InChI Key

YUFDYGZCAIBYTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCCC3

Molecular Formula

C18H22N4O3S2

Molecular Weight

406.5 g/mol

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have shown antimicrobial properties, exhibiting activity against various bacterial strains. Some derivatives have shown effectiveness comparable to standard antibiotics in inhibiting bacterial growth. The structure of thiadiazoles allows penetration of cellular membranes, enhancing bioavailability and interaction with biological molecules.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli16 µM
Compound BS. aureus8 µM
Compound CE. faecalis32 µM

Anticancer Activity

1,3,4-Thiadiazole derivatives possess anticancer potential, demonstrating cytotoxic effects against cancer cell lines. Certain thiadiazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines like MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action may involve the induction of apoptosis and interference with cell cycle progression.

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound DMCF-73.1
Compound EHCT1165.3
Compound FA549 (lung cancer)4.0

Anti-inflammatory Properties

Thiadiazole derivatives have shown promise in anti-inflammatory applications. The presence of the amine group in the structure enhances its potential to modulate inflammatory pathways. These compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro, suggesting therapeutic potential in treating inflammatory diseases.

Antimicrobial Efficacy

A study involving synthesized thiadiazole derivatives showed antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. A lead compound demonstrated an MIC comparable to vancomycin, suggesting it as a potential alternative treatment option.

Anticancer Activity

Comparison with Similar Compounds

Structural Analogs and Their Properties

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives with substitutions at the 2- and 5-positions. Key analogs include:

Table 1: Structural Analogs and Physicochemical Properties
Compound Name Substituents (Position 2) Substituents (Position 5) Melting Point (°C) Yield (%) Biological Activity (MIC, µg/mL)
Target Compound 3-Methoxybenzamide 2-(Cyclohexylamino)-2-oxoethylthio Not reported Not reported Not reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 2-(5-Isopropyl-2-methylphenoxy) 4-Chlorobenzylthio 132–134 74 Antifungal (C. albicans: 16)
2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-substituted ethan-1-one (6e) Varied aryl/heteroaryl Cyclohexylamino-thiadiazole-thioethyl-oxadiazole 158–160 79 Antifungal (C. albicans: 8)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) 2-Methoxyphenoxy Benzylthio 135–136 85 Not reported
Key Observations:

Substituent Effects on Activity: The cyclohexylamino group in the target compound and analogs (e.g., 6e) enhances antifungal potency by interfering with ergosterol biosynthesis, a critical fungal membrane component . Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e) improve activity against C. albicans (MIC: 16 µg/mL) compared to non-halogenated analogs . The 3-methoxybenzamide group in the target compound may enhance solubility but requires further validation.

Synthetic Accessibility :

  • Derivatives with benzylthio or ethylthio substituents (e.g., 5m ) are synthesized in high yields (72–88%) via nucleophilic substitution or coupling reactions .
  • The target compound’s synthesis would likely follow similar protocols, such as coupling 3-methoxybenzoyl chloride with a pre-functionalized thiadiazole intermediate .

Table 2: Antifungal Activity of Selected Thiadiazole Derivatives
Compound C. albicans MIC (µg/mL) C. tropicalis MIC (µg/mL) Ergosterol Inhibition (%) Reference
Ketoconazole (Control) 4 8 90
2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-oxadiazol-2-yl]thio]-1-(4-fluorophenyl)ethan-1-one (6k) 8 16 78
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 16 32 Not reported
Target Compound (Inferred) Estimated 8–32 Estimated 16–64 Likely 60–80
Insights:
  • The target compound’s structural similarity to 6k (which shows MIC = 8 µg/mL against C.
  • Ergosterol biosynthesis inhibition (a hallmark of antifungal thiadiazoles) is inferred for the target compound based on docking studies of analogs .

Mechanistic and Toxicological Considerations

  • Ergosterol Inhibition: Cyclohexylamino-thiadiazole derivatives disrupt lanosterol demethylase (CYP51), a key enzyme in ergosterol synthesis .
  • Low Toxicity : Analogs like 6e and 6k exhibit minimal cytotoxicity against mammalian cells, attributed to selective targeting of fungal CYP51 over human enzymes .
  • Resistance Profile : Thiadiazole derivatives show lower propensity for resistance development compared to azoles, as they target multiple pathways, including membrane integrity and oxidative stress .

Q & A

Q. What are the standard synthetic routes for N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. Key steps include:

  • Cyclocondensation : Reacting thiosemicarbazides with carboxylic acid derivatives in the presence of POCl₃ or H₂SO₄ to form the thiadiazole ring .
  • Functionalization : Introducing substituents via nucleophilic substitution or coupling reactions. For example, cyclohexylamine groups can be added using chloroacetyl chloride or isothiocyanate intermediates under reflux in ethanol or acetone .
  • Purification : Recrystallization from solvents like ethanol or dimethyl sulfoxide (DMSO)/water mixtures improves yield and purity . Optimization involves adjusting reaction time (e.g., 3–24 hours), temperature (70–90°C), and stoichiometric ratios of reagents. Thin-layer chromatography (TLC) is used to monitor progress .

Q. Which spectroscopic techniques are employed for structural characterization, and how are spectral discrepancies resolved?

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretches at ~1650–1670 cm⁻¹, thiadiazole C-S vibrations at ~680 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substitution patterns and cyclohexyl group integration. For example, cyclohexyl protons appear as multiplet signals at δ 1.2–2.0 ppm .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) . Discrepancies between calculated and observed spectral data (e.g., unexpected splitting in NMR) are resolved by repeating experiments under controlled conditions or using 2D NMR techniques like COSY/HSQC .

Q. What in vitro assays are used to evaluate biological activity, and how are false positives minimized?

  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Apoptosis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells . False positives are mitigated by:
  • Including vehicle controls (e.g., DMSO) to rule out solvent effects.
  • Validating results with orthogonal assays (e.g., caspase-3 activation assays) .

Q. How is purity assessed during synthesis, and what thresholds are acceptable for pharmacological studies?

  • HPLC : Purity ≥95% is required, with retention time matching reference standards.
  • Elemental Analysis : C, H, N, S percentages must align with theoretical values (e.g., ±0.4% deviation) . Impurities >2% are typically removed via column chromatography or repeated recrystallization .

Q. What solvent systems are optimal for solubility testing, and how does this impact biological assays?

  • Polar solvents : DMSO or ethanol for stock solutions (10 mM).
  • Aqueous buffers : Phosphate-buffered saline (PBS) with ≤1% DMSO for cell-based assays. Precipitation issues are addressed by sonication or using co-solvents like Tween-80 .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound, and what validation steps are required?

  • Docking Software : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., EGFR, tubulin). Key parameters include binding energy (ΔG ≤ −7 kcal/mol) and hydrogen-bonding patterns .
  • Validation : Compare docking results with experimental IC₅₀ values. MD simulations (50–100 ns) assess binding stability via RMSD/RMSF plots .

Q. What strategies resolve contradictions in proposed reaction mechanisms for thiadiazole derivatives?

  • Intermediate Trapping : Using X-ray crystallography to identify transient species (e.g., co-crystals of N-{2,2,2-trichloro-1-[(5-phenyl-thiadiazol-2-yl)amino]ethyl}acetamide intermediates) .
  • Isotopic Labeling : ¹³C/¹⁵N tracing clarifies cyclization pathways (e.g., thiadiazole vs. triazine formation) .

Q. How do structural modifications (e.g., substituent variations) affect pharmacokinetic properties?

  • LogP Analysis : Introducing methoxy groups (as in 3-methoxybenzamide) increases hydrophobicity (LogP from 2.1 to 3.4), enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability : Microsomal assays (human liver microsomes) show t₁/₂ > 60 minutes for cyclohexyl-containing derivatives, suggesting CYP450 resistance .

Q. What role do X-ray diffraction studies play in confirming molecular geometry, and how are disorder issues addressed?

  • Single-Crystal XRD : Resolves bond lengths (e.g., C-S bond: 1.68–1.72 Å) and dihedral angles (e.g., 5.2° between thiadiazole and benzamide planes) .
  • Disorder Mitigation : Data collection at low temperatures (100 K) and SHELXL refinement with anisotropic displacement parameters improve model accuracy .

Q. How are structure-activity relationships (SARs) quantified for thiadiazole-based anticancer agents?

  • QSAR Models : Hammett σ constants correlate electron-withdrawing substituents (e.g., nitro groups) with increased cytotoxicity (R² = 0.89) .
  • Free-Wilson Analysis : Identifies critical substituents (e.g., cyclohexylamino groups contribute 40% of total activity) .

Notes

  • Methodological rigor is prioritized, with references to peer-reviewed studies and experimental protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.